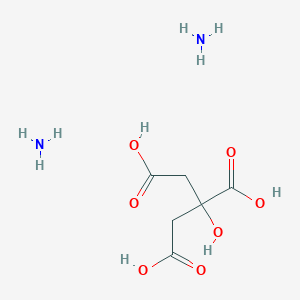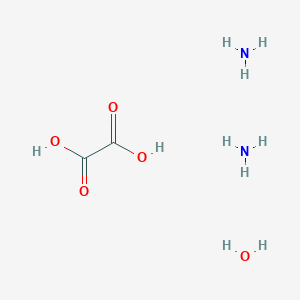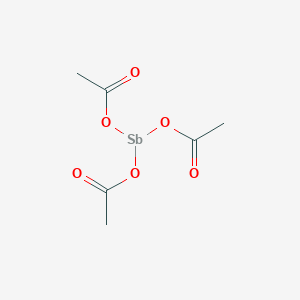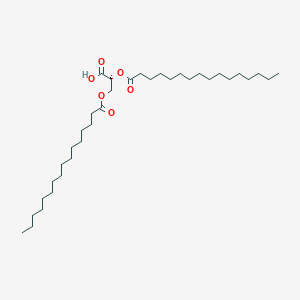
(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)
Overview
Description
(trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a single bond, with a pentyl group and a vinyl group attached to the cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) typically involves the following steps:
Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile.
Introduction of the Pentyl and Vinyl Groups: The pentyl group can be introduced through a Friedel-Crafts alkylation reaction, while the vinyl group can be added via a Wittig reaction or a Heck coupling reaction.
Industrial Production Methods
In an industrial setting, the production of (trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) may involve large-scale Diels-Alder reactions followed by selective functionalization to introduce the pentyl and vinyl groups. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The hydrogen atoms on the cyclohexane rings can be substituted with other functional groups through halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the vinyl group.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Epoxidation: Formation of an epoxide derivative.
Dihydroxylation: Formation of a diol derivative.
Hydrogenation: Formation of a saturated alkane derivative.
Halogenation: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
(trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) has several scientific research applications, including:
Materials Science: It can be used as a building block for the synthesis of polymers and advanced materials with unique mechanical and thermal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives can be used to study the interactions of cyclohexane-based compounds with biological systems.
Industrial Applications: It can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) depends on the specific reactions it undergoes. For example:
Oxidation: The vinyl group reacts with oxidizing agents to form an epoxide or diol through a concerted mechanism.
Reduction: The vinyl group undergoes hydrogenation in the presence of a catalyst, leading to the formation of an alkane.
Substitution: The hydrogen atoms on the cyclohexane rings are replaced by other functional groups through electrophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
(cis,cis)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane): Similar structure but different stereochemistry.
(trans,trans)-4-Ethyl-4’-vinyl-1,1’-bi(cyclohexane): Similar structure with an ethyl group instead of a pentyl group.
(trans,trans)-4-Pentyl-4’-ethyl-1,1’-bi(cyclohexane): Similar structure with an ethyl group instead of a vinyl group.
Uniqueness
(trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane) is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
IUPAC Name |
1-ethenyl-4-(4-pentylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h4,16-19H,2-3,5-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEUVXQGVOQDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010227 | |
| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129738-34-7 | |
| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Pentyl-4'-trans-vinyl-[1,1'-bicyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol](/img/structure/B147835.png)






![[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B147850.png)






